2-[(3-ethyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-propylacetamide
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Overview
Description
2-[(3-ETHYL-6-METHYL-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]-N~1~-PROPYLACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a thienopyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-ETHYL-6-METHYL-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]-N~1~-PROPYLACETAMIDE typically involves multiple steps, starting from readily available precursors. One common route involves the cyclization of a suitable thieno[2,3-d]pyrimidine precursor with an appropriate sulfanyl and acetamide derivative. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure the desired product is obtained in good yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(3-ETHYL-6-METHYL-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]-N~1~-PROPYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or reduce the thienopyrimidine ring.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2-[(3-ETHYL-6-METHYL-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]-N~1~-PROPYLACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-[(3-ETHYL-6-METHYL-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]-N~1~-PROPYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-[(3-ETHYL-6-METHYL-4-OXO-6,7-DIHYDROTHIENO[3,2-D]PYRIMIDIN-2-YL)THIO]-N-[5-(ETHYLTHIO)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE: This compound features a similar thienopyrimidine core but with additional thiadiazole and ethylthio groups.
4-[(1,2-DIHYDRO-2-OXO-3H-INDOL-3-YLIDENE)AMINO]N(4,6-DIMETHYL-2-PYRIMIDINYL)-BENZENE DERIVATIVES: These compounds share structural similarities and are studied for their biological activities.
Uniqueness
2-[(3-ETHYL-6-METHYL-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]-N~1~-PROPYLACETAMIDE is unique due to its specific combination of functional groups and the thienopyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C14H19N3O2S2 |
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Molecular Weight |
325.5 g/mol |
IUPAC Name |
2-(3-ethyl-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-propylacetamide |
InChI |
InChI=1S/C14H19N3O2S2/c1-4-6-15-11(18)8-20-14-16-12-10(7-9(3)21-12)13(19)17(14)5-2/h7H,4-6,8H2,1-3H3,(H,15,18) |
InChI Key |
IOKGEEUBLUVTEA-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)CSC1=NC2=C(C=C(S2)C)C(=O)N1CC |
Origin of Product |
United States |
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